Product packaging for Orientanol B(Cat. No.:)

Orientanol B

Cat. No.: B1210931
M. Wt: 338.4 g/mol
InChI Key: FZFGGNNUYSILSL-UWJYYQICSA-N
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Description

Contextualization within the Pterocarpan (B192222) Isoflavonoid (B1168493) Class

Orientanol B belongs to the pterocarpan class of compounds, which are a significant subgroup within the broader category of isoflavonoids wikipedia.orgebi.ac.uk. Isoflavonoids are plant secondary metabolites characterized by a 3-phenylchroman skeleton, which is biogenetically derived from the parent flavonoid structure frontiersin.orgfrontiersin.org. Pterocarpans, specifically, are characterized by a 6a,11a-dihydro-6H- nih.govbenzofuro[3,2-c]chromene skeleton, formed by the coupling of the B ring to the 4-one position of an isoflavonoid precursor wikipedia.orgebi.ac.uk. These compounds are frequently found in plants belonging to the Fabaceae (legume) family wikipedia.orgtaylorandfrancis.com. This compound, with its chemical structure fitting this classification, has been identified as a pterocarpan derivative wikipedia.orgnih.govontosight.ai.

Significance of Natural Product Chemistry in Contemporary Drug Discovery and Development

Natural product chemistry plays a pivotal role in modern drug discovery and development, serving as an indispensable source of novel therapeutic agents and lead compounds scirp.orgnih.govmdpi.comscielo.bropenaccessjournals.com. The vast structural diversity inherent in natural products offers chemical scaffolds that are often unique and not readily accessible through synthetic chemistry alone scirp.orgscielo.br. This chemical novelty is crucial for identifying compounds with new mechanisms of action or for overcoming resistance developed against existing drugs. Historically, a substantial proportion of approved drugs, particularly in areas such as antimicrobials and anticancer agents, have originated from natural sources or their derivatives scirp.orgscielo.br. The continued exploration of biodiversity, coupled with advancements in isolation, purification, and structural elucidation techniques, ensures that natural products remain a vital resource for identifying future medicines nih.govmdpi.com.

Historical Perspective of this compound Research Trajectory

Research into this compound traces back to its isolation from Erythrina species. A significant early report indicates the isolation of this compound, alongside other pterocarpans like Orientanol C, from the roots of Erythrina orientalis in February 1998 researchgate.net. Subsequent studies have identified this compound in various Erythrina species, including Erythrina glauca, Erythrina burttii, and Erythrina variegata nih.gov. Initial research efforts focused on characterizing its structure and exploring its biological activities. Early findings highlighted its potential antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) scispace.comrjpponline.orgresearchgate.netscialert.netzenodo.orgpvamu.edu, and also reported anti-HIV activity nih.gov. This trajectory underscores its recognition as a bioactive natural product with therapeutic potential.

Overview of Research Scope and Objectives for this compound

The current research scope for this compound primarily centers on elucidating and validating its diverse biological activities. Key areas of investigation include its potential antioxidant and anti-inflammatory effects, as well as its anticancer properties ontosight.ai. A significant focus remains on its potent antibacterial activity, especially against drug-resistant strains like MRSA, which represents a critical area in the development of new antimicrobial agents scispace.comrjpponline.orgresearchgate.netscialert.netzenodo.orgpvamu.edu. The objectives driving the study of this compound involve understanding the molecular mechanisms underlying these activities, exploring its structure-activity relationships, and assessing its viability as a lead compound for the development of novel therapeutic agents. Further research aims to fully characterize its pharmacological profile and potential applications in various health-related fields.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H22O4 nih.gov
Molecular Weight338.4 g/mol nih.gov
IUPAC Name(6aR,11aR)-3-methoxy-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H- nih.govbenzofuro[3,2-c]chromen-9-ol nih.govontosight.ai
Chemical ClassPterocarpan, Isoflavonoid wikipedia.orgnih.gov

Table 2: Reported Isolation Sources and Biological Activities of this compound

Isolation Source(s)Reported Biological Activities
Erythrina glauca, Erythrina burttiiAnti-HIV activity nih.gov
Erythrina variegata, Erythrina orientalisAntibacterial activity (especially against MRSA), potential antioxidant, anti-inflammatory, and anticancer properties nih.govontosight.aiscispace.comrjpponline.orgresearchgate.netscialert.netzenodo.orgpvamu.edu

Compound Names Mentioned:

this compound

Pterocarpan

Isoflavonoid

Erycristagallin

Medicarpin (B1676140)

Maackiain

Glyceollin (B191339)

Phaseolin

Pisatin

Bitucarpin A and B

Erybraedin A and B

Erythrabyssin II

Erycristagallin

Erythrabissin-1

Eryvarin A

Hydroxycristacarpone

Erysalol

Erythraline-11β-O-glucopyranoside

Erythraline

Erythratidine

Erythratidinone

Erythrabyssin II

Erybraedin A

Erycricstagallin

Eryvarin Y

Eryvarin Z

Eryvarins V, W, M-O

Eryvarins P and Q

Eryvarinols A and B

Eryvarin

Abyssinone II

Wighteone

Sigmoidin I

Orientanol E

Vitexin

Quercitrin

Apigenin

Erythrinins A, B, and C

Osajin

Alpinum isoflavone (B191592)

Styrene oxyresveratrol (B150227)

Stigmasterol

Er ycristagallin

Dihydrostilbene dihydroxyresveratrol

Dihydofolinin

Erythrisenegalone

Lupinifolin

Erythraline-11β-O-glucopyranoside

Erythraline

Erythratidine

Erythratidinone

Erythrabyssin II

Erybraedin A

Erycricstagallin

Eryvarin Y

Eryvarin Z

Eryvarins V, W, M-O

Eryvarins P and Q

Eryvarinols A and B

Eryvarin

Abyssinone II

Wighteone

Sigmoidin I

Orientanol E

Vitexin

Quercitrin

Apigenin

Erythrinins A, B, and C

Osajin

Alpinum isoflavone

Styrene oxyresveratrol

Stigmasterol

Er ycristagallin

Dihydrostilbene dihydroxyresveratrol

Dihydofolinin

Erythrisenegalone

Lupinifolin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O4 B1210931 Orientanol B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

(6aR,11aR)-3-methoxy-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol

InChI

InChI=1S/C21H22O4/c1-12(2)4-5-13-8-16-19(10-18(13)23-3)24-11-17-15-7-6-14(22)9-20(15)25-21(16)17/h4,6-10,17,21-22H,5,11H2,1-3H3/t17-,21-/m0/s1

InChI Key

FZFGGNNUYSILSL-UWJYYQICSA-N

SMILES

CC(=CCC1=CC2=C(C=C1OC)OCC3C2OC4=C3C=CC(=C4)O)C

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1OC)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1OC)OCC3C2OC4=C3C=CC(=C4)O)C

Origin of Product

United States

Discovery and Natural Occurrence of Orientanol B

Plant Sources and Biogeographical Distribution

The natural occurrence of Orientanol B is primarily documented in plants belonging to the Erythrina genus, which is widely distributed throughout tropical and subtropical regions of the world, including Asia, Africa, and the Americas. banglajol.infoscialert.netresearchgate.netnih.gov

Erythrina variegata L., also known as the Indian coral tree, is a significant natural source of this compound. asia-medicinalplants.infonih.gov This deciduous tree is indigenous to the tropics of the Old World, potentially originating from India to Malaysia, and is now found in coastal regions and cultivated globally as an ornamental and shade tree. core.ac.uk Phytochemical studies have consistently isolated this compound from various parts of the plant, including the roots and stem bark. asia-medicinalplants.infonih.gov Its presence is often reported alongside other isoflavonoids such as erycristagallin, cristacarpin, and erystagallin A. asia-medicinalplants.infonih.govturkjps.org

This compound was first isolated from the stem bark of Erythrina burttii during phytochemical research on the genus. E. burttii is a flowering plant native to the regions of Kenya and Ethiopia. banglajol.infoplantaedb.com The compound has also been identified in Erythrina glauca. zfin.org The discovery of this compound in these species highlighted its potential as a chemotaxonomic marker for the Erythrina genus.

Following its initial discovery, this compound has been identified in several other Erythrina species. These include Erythrina orientalis (a synonym often used for Erythrina variegata) and Erythrina subumbrans. researchgate.netresearchgate.net The genus Erythrina encompasses over 100 species, many of which are used in traditional medicine and are known to be rich sources of secondary metabolites. scialert.netresearchgate.net The recurring isolation of this compound across multiple Erythrina species reinforces its association with this genus.

Table 1: Plant Sources and Biogeographical Distribution of this compound

Plant SpeciesFamilyPart(s) of Plant Where FoundBiogeographical Distribution
Erythrina variegata (Indian Coral Tree)FabaceaeRoots, Stem BarkNative to Old World tropics (e.g., India, Malaysia); distributed in coastal regions worldwide. asia-medicinalplants.infocore.ac.uk
Erythrina burttiiFabaceaeStem BarkNative to Kenya and Ethiopia. banglajol.infoplantaedb.com
Erythrina glaucaFabaceaeNot specified in sourcesTropical and subtropical regions. zfin.org
Erythrina orientalisFabaceaeRootsTropical and subtropical Asia. researchgate.netufsm.br
Erythrina subumbransFabaceaeStemSoutheast Asia. nih.govresearchgate.net

Isolation Methodologies from Plant Extracts

The isolation of this compound from plant materials follows a multi-step process involving extraction and purification. The general workflow is designed to separate the compound from a complex mixture of other phytochemicals present in the plant extract. nih.gov

The initial step in isolating this compound involves the extraction of chemical constituents from the plant material, typically the dried and powdered roots or stem bark. nih.gov This is achieved through maceration or other extraction methods using polar organic solvents. nih.govoleumdietetica.es

Research studies commonly report the use of acetone (B3395972) or methanol (B129727) for this purpose. nih.govresearchgate.net The powdered plant material is soaked in the solvent for an extended period, allowing for the dissolution of isoflavonoids and other metabolites. oleumdietetica.es The choice of a polar solvent is crucial as it effectively extracts a broad range of compounds, including the target pterocarpans. nih.gov After the extraction period, the resulting mixture is filtered to separate the liquid extract (micelle) from the solid plant residue (marc). The solvent is then typically removed under reduced pressure using a rotary evaporator to yield a crude extract.

The crude extract obtained from solvent extraction is a complex mixture requiring further purification to isolate this compound. The first stage of purification is often liquid-liquid fractionation. For instance, the crude acetone extract can be partitioned, with the chloroform-soluble fraction being collected for further processing as it contains the isoflavonoids of interest. nih.gov

This chloroform-soluble fraction is then subjected to chromatographic techniques. nih.gov Repeated column chromatography over silica (B1680970) gel is the most frequently cited method for the separation of isoflavonoids from Erythrina extracts. nih.govresearchgate.net The column is eluted with a gradient of solvents, typically starting with less polar solvents (like n-hexane) and gradually increasing the polarity with solvents such as ethyl acetate. researchgate.net Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing this compound. oleumdietetica.es By pooling the relevant fractions and repeating the chromatographic separation, a purified sample of this compound can be obtained. The final structure is then confirmed using spectroscopic methods. nih.gov

Isolation and Structural Elucidation of Orientanol B

Spectroscopic Characterization for Structure Determination

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by analyzing the absorption of specific frequencies of infrared radiation, which correspond to the vibrational modes of chemical bonds mvpsvktcollege.ac.inchemistrystudent.com. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, probes electronic transitions within a molecule, providing information about conjugated systems and chromophores technologynetworks.commsu.edu.

Infrared (IR) Spectroscopy: Orientanol B, with its pterocarpan (B192222) structure, contains several characteristic functional groups that are detectable by IR spectroscopy. These include a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH₃) group, aromatic rings, and aliphatic C-H bonds from the prenyl substituent ontosight.ainih.gov. Based on the general principles of IR spectroscopy and the known functional groups of this compound, the following absorptions are expected:

A broad absorption band in the region of 3200–3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, potentially broadened by hydrogen bonding mvpsvktcollege.ac.insavemyexams.comlibretexts.org.

C-H stretching vibrations for the aromatic and alkene portions of the molecule are typically observed between 3000–3100 cm⁻¹ and 2850–3000 cm⁻¹ for the prenyl's aliphatic hydrogens mvpsvktcollege.ac.inlibretexts.org.

The C=C stretching vibrations characteristic of the aromatic rings and the prenyl double bond are expected in the range of 1600–1680 cm⁻¹ mvpsvktcollege.ac.insavemyexams.com.

C-O stretching vibrations associated with the ether (methoxy) and hydroxyl groups would appear in the fingerprint region, typically between 1000–1300 cm⁻¹ mvpsvktcollege.ac.insavemyexams.com.

While specific IR spectral data for this compound was not detailed in the reviewed literature, these characteristic absorptions would be crucial for its identification and structural confirmation.

Table 1: Expected Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group / Bond TypeType of Vibration
3200–3600O–H (Hydroxyl)Stretching
3000–3100C–H (Aromatic/Alkene)Stretching
2850–3000C–H (Aliphatic)Stretching
1600–1680C=C (Aromatic/Alkene)Stretching
1000–1300C–O (Ether/Alcohol)Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to detect chromophores, which are molecular features that absorb light in the UV-Vis range, typically due to π-electron systems and conjugated double bonds technologynetworks.commsu.edu. The pterocarpan core structure of this compound, being a conjugated system, is expected to exhibit characteristic absorption bands in the UV region. These absorptions provide insights into the extent of conjugation and the electronic environment of the molecule ontosight.ainih.govgdckulgam.edu.in. Specific λmax values for this compound were not detailed in the available literature, but the technique would be used to confirm the presence of its conjugated ring system.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

Wavelength (nm)Chromophore/Electronic TransitionNotes
200–400π → π* transitionsCharacteristic of conjugated systems, including the pterocarpan core
(Specific λmax)(Not specified in sources)Would confirm the presence of conjugated π-electron systems

Confirmation of Relative and Absolute Stereochemistry of this compound

The precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is critical for its biological activity and interactions. This compound possesses chiral centers, necessitating methods for determining both its relative and absolute stereochemistry.

Relative Stereochemistry: Relative stereochemistry defines the spatial relationships between stereocenters within a molecule. For this compound, the fused ring system of the pterocarpan core has defined relative stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), is instrumental in establishing relative stereochemistry ox.ac.ukresearchgate.netd-nb.info. NOESY experiments reveal through-space correlations between protons, indicating their proximity and thus inferring their relative spatial orientation. Additionally, analysis of coupling constants in ¹H NMR spectra can provide information about dihedral angles, further aiding in the determination of relative configurations ox.ac.uk.

Absolute Stereochemistry: Absolute stereochemistry specifies the exact spatial arrangement of atoms, including the absolute configuration at chiral centers. The IUPAC name of this compound, (6aR,11aR) -3-methoxy-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-9-ol, explicitly indicates the absolute configuration at the stereocenters C-6a and C-11a ontosight.ainih.gov. This assignment is typically confirmed through methods such as:

X-ray Crystallography: If this compound can be crystallized, X-ray diffraction analysis, particularly with the use of anomalous dispersion, can directly determine the absolute configuration of the molecule .

Chemical Derivatization and Spectroscopic Analysis: Methods like the Mosher esterification or similar chiral derivatization reactions, followed by analysis using NMR spectroscopy, can establish the absolute configuration of chiral alcohols nih.gov.

Comparison to Known Compounds: If this compound can be chemically correlated to a natural product with a pre-established absolute configuration, this can also serve as confirmation.

The precise (6aR,11aR) configuration is a key aspect of this compound's structural identity.

Compound List:

this compound

Biosynthetic Pathways Leading to Orientanol B

General Overview of Isoflavonoid (B1168493) Biosynthesis in Plants

The biosynthesis of Orientanol B is rooted in the well-established isoflavonoid pathway, a branch of the broader phenylpropanoid pathway. Isoflavonoids are a class of phenolic compounds predominantly found in leguminous plants and are synthesized from precursors derived from primary metabolism. The assembly of the core isoflavonoid skeleton and its subsequent modifications are central to the formation of this compound.

The journey to this compound begins with the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. wikipedia.orgnih.govshikifactory100.eu This seven-step pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. wikipedia.orgnih.gov Chorismate is a pivotal branch-point metabolite, serving as the precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.orgnih.gov For the biosynthesis of this compound, L-phenylalanine is the key starting material that enters the phenylpropanoid pathway. The initial steps of the shikimate pathway are outlined in the table below.

StepSubstrate(s)EnzymeProduct
1Phosphoenolpyruvate + Erythrose 4-phosphateDAHP synthase3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
23-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)3-dehydroquinate synthase3-dehydroquinate
33-dehydroquinate3-dehydroquinate dehydratase3-dehydroshikimate
43-dehydroshikimateShikimate dehydrogenaseShikimate
5ShikimateShikimate kinaseShikimate 3-phosphate
6Shikimate 3-phosphate + PhosphoenolpyruvateEPSP synthase5-enolpyruvylshikimate-3-phosphate (EPSP)
75-enolpyruvylshikimate-3-phosphate (EPSP)Chorismate synthaseChorismate

This table outlines the sequential enzymatic reactions of the shikimate pathway, leading to the formation of chorismate, the precursor to aromatic amino acids essential for isoflavonoid biosynthesis.

A defining structural feature of this compound is its prenyl group. This isoprenoid unit is synthesized via two independent pathways in plants: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. rsc.orgnih.gov Both pathways produce the fundamental five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgnih.govguidetopharmacology.org While the MVA pathway is generally responsible for the synthesis of sesquiterpenes and triterpenes, the MEP pathway typically provides precursors for monoterpenes, diterpenes, and carotenoids. rsc.org The DMAPP derived from one of these pathways is the direct precursor for the prenylation of the pterocarpan (B192222) skeleton in the formation of this compound.

Mevalonate (MVA) Pathway

Step Substrate(s) Enzyme Product
1 2 x Acetyl-CoA Acetoacetyl-CoA thiolase Acetoacetyl-CoA
2 Acetoacetyl-CoA + Acetyl-CoA HMG-CoA synthase 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) HMG-CoA reductase Mevalonate
4 Mevalonate Mevalonate kinase Mevalonate 5-phosphate
5 Mevalonate 5-phosphate Phosphomevalonate kinase Mevalonate 5-diphosphate
6 Mevalonate 5-diphosphate Diphosphomevalonate decarboxylase Isopentenyl diphosphate (IPP)

This table details the enzymatic steps of the cytosolic MVA pathway, which synthesizes the isoprenoid precursors IPP and DMAPP from acetyl-CoA.

Methylerythritol Phosphate (MEP) Pathway

Step Substrate(s) Enzyme Product
1 Pyruvate + Glyceraldehyde 3-phosphate DXP synthase 1-deoxy-D-xylulose 5-phosphate (DXP)
2 1-deoxy-D-xylulose 5-phosphate (DXP) DXP reductoisomerase 2-C-methyl-D-erythritol 4-phosphate (MEP)
3 2-C-methyl-D-erythritol 4-phosphate (MEP) MEP cytidylyltransferase 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol
4 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP-ME kinase 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate
5 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate MEcPP synthase 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
6 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) HMBPP synthase (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP)

This table illustrates the enzymatic reactions of the plastidial MEP pathway, an alternative route to the synthesis of the isoprenoid precursors IPP and DMAPP.

Proposed Enzymatic Steps in Pterocarpan Biosynthesis

The formation of the characteristic pterocarpan ring system of this compound from isoflavonoid precursors involves a series of enzymatic reactions. These steps create the core tetracyclic structure which is then further modified.

The biosynthesis of the pterocarpan skeleton begins with the isoflavone (B191592) intermediate, which undergoes several reduction and cyclization steps. A key intermediate in this process is 2'-hydroxyisoflavanone. The conversion of this intermediate to the pterocarpan core is catalyzed by a series of enzymes, including isoflavone reductase and pterocarpan synthase. nih.govnih.gov Pterocarpan synthase catalyzes the final ring closure to form the pterocarpan structure. nih.govenzyme-database.org

StepPrecursorEnzyme(s)Intermediate/Product
1Isoflavone (e.g., Formononetin)Isoflavone 2'-hydroxylase2'-Hydroxyisoflavone
22'-HydroxyisoflavoneIsoflavone reductase2'-Hydroxyisoflavanone (e.g., Vestitone)
32'-HydroxyisoflavanoneVestitone reductase2'-Hydroxyisoflavanol
42'-HydroxyisoflavanolPterocarpan synthasePterocarpan (e.g., Medicarpin)

This table presents a generalized pathway for the formation of the pterocarpan ring system from an isoflavone precursor, highlighting the key enzymes and intermediates involved.

Once the basic pterocarpan skeleton is formed, it undergoes a series of tailoring reactions to yield the final structure of this compound. These modifications include hydroxylation, methylation, and, most notably, prenylation. These reactions are catalyzed by specific enzymes such as cytochrome P450 monooxygenases (for hydroxylation), O-methyltransferases, and prenyltransferases.

The prenylation step, which attaches the dimethylallyl group to the pterocarpan core, is a critical step in the biosynthesis of this compound. This reaction is catalyzed by a pterocarpan-specific prenyltransferase, which utilizes dimethylallyl diphosphate (DMAPP) as the prenyl donor. nih.gov The position of the prenyl group attachment is highly specific and contributes significantly to the biological activity of the final molecule.

Tracer Studies and Genetic Approaches for Elucidating this compound Biosynthesis

While the general pathways for isoflavonoid and pterocarpan biosynthesis are well-understood, the specific sequence of events and the enzymes involved in the biosynthesis of this compound have not been fully elucidated. To definitively map this pathway, several experimental approaches would be necessary.

Tracer studies using isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-phenylalanine or mevalonate) could be employed. By feeding these labeled compounds to the source organism, such as Erythrina species, and tracking the incorporation of the label into this compound and its proposed intermediates, the biosynthetic sequence can be determined.

Genetic approaches would involve the identification and characterization of the genes encoding the biosynthetic enzymes. This can be achieved through transcriptomic analysis of Erythrina tissues actively producing this compound to identify candidate genes (e.g., for pterocarpan synthases, hydroxylases, methyltransferases, and prenyltransferases). The function of these candidate genes can then be confirmed through heterologous expression in a host organism (like yeast or E. coli) and subsequent in vitro enzyme assays. Furthermore, gene silencing techniques (such as RNA interference) in the native plant could be used to confirm the role of a specific gene in the biosynthesis of this compound.

By combining these approaches, a detailed and accurate picture of the biosynthetic pathway leading to this compound can be established, paving the way for potential metabolic engineering efforts to produce this and other valuable pterocarpans.

Comparative Biosynthetic Analysis with Related Pterocarpans

The biosynthetic pathway leading to this compound shares a common backbone with other well-characterized pterocarpans such as medicarpin (B1676140), maackiain, and glyceollin (B191339). However, key enzymatic steps involving hydroxylation, methylation, and prenylation lead to the distinct chemical structures of these compounds. A comparative analysis of their biosynthetic pathways highlights the metabolic divergence that gives rise to this structural diversity.

The initial steps for the biosynthesis of all these pterocarpans are conserved, starting from the general phenylpropanoid pathway which produces p-coumaroyl-CoA. This is followed by the action of chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) to form isoliquiritigenin (B1662430), a key intermediate. Chalcone isomerase (CHI) then converts isoliquiritigenin to liquiritigenin, which is a central precursor for isoflavonoid biosynthesis.

From liquiritigenin, the pathways diverge to produce the specific isoflavone precursors required for each pterocarpan. The formation of the pterocarpan skeleton itself is catalyzed by a series of enzymes including isoflavone reductase (IFR) and pterocarpan synthase (PTS).

Below is a comparative table outlining the key precursors and enzymatic steps in the biosynthesis of this compound and related pterocarpans.

FeatureThis compoundMedicarpinMaackiainGlyceollin
Immediate Isoflavone Precursor Putatively 2'-hydroxy-formononetin2'-hydroxy-formononetin2'-hydroxy-biochanin A2'-hydroxy-daidzein
Key Modifying Enzymes Pterocarpan prenyltransferase, O-methyltransferase, HydroxylaseO-methyltransferaseMethylene-dioxy bridge forming enzymePrenyltransferase
Final Modifications Prenylation at C-2, Methoxylation at C-3, Hydroxylation at C-9Methoxylation at C-9Methylene-dioxy bridge at C-8, C-9Prenylation at C-2 and C-4
Producing Organism Example Erythrina orientalisMedicago sativaTrifolium pratenseGlycine max

This compound Biosynthesis (Putative Pathway):

The specific biosynthetic route to this compound is not fully elucidated but can be inferred from the general pterocarpan pathway and the biosynthesis of other prenylated pterocarpans in Erythrina. The pathway likely proceeds as follows:

Formation of the Pterocarpan Core: The biosynthesis starts from the isoflavone formononetin, which undergoes 2'-hydroxylation to yield 2'-hydroxy-formononetin. This intermediate is then reduced by isoflavone reductase (IFR) to an isoflavanone, followed by further reduction to an isoflavanol. Pterocarpan synthase (PTS) then catalyzes the cyclization to form the pterocarpan skeleton, likely resulting in a precursor such as (-)-medicarpin.

Hydroxylation and Methylation: The pterocarpan core undergoes hydroxylation and methylation. The methoxy (B1213986) group at C-3 and the hydroxyl group at C-9 of this compound suggest the involvement of specific hydroxylases and O-methyltransferases. The order of these modifications is yet to be determined.

Prenylation: The final key step is the attachment of a dimethylallyl pyrophosphate (prenyl) group at the C-2 position. This reaction is catalyzed by a pterocarpan-specific prenyltransferase. A gene encoding a similar enzyme, GmG4DT, has been identified in soybean and is responsible for the prenylation of glyceollin precursors. It is plausible that a homologous enzyme exists in Erythrina species.

Comparison with Related Pterocarpans:

Medicarpin: The biosynthesis of medicarpin is one of the most well-understood pterocarpan pathways. It is formed from the isoflavone formononetin, which is converted to (-)-medicarpin. This pathway involves methylation at the C-9 position, a feature shared with this compound. However, it lacks the prenyl group and has a different hydroxylation/methoxylation pattern on the A-ring compared to this compound.

Maackiain: Maackiain biosynthesis also proceeds through an isoflavone precursor, biochanin A. A key distinguishing feature of its biosynthesis is the formation of a methylenedioxy bridge between the C-8 and C-9 positions. This is catalyzed by a specific cytochrome P450 enzyme and is absent in the biosynthesis of this compound, medicarpin, and glyceollin.

Glyceollin: Glyceollins are a group of prenylated pterocarpans found in soybean. Their biosynthesis starts from the isoflavone daidzein. The key diversification step is the prenylation at the C-2 and C-4 positions of the pterocarpan nucleus, catalyzed by a specific prenyltransferase. While this compound is also prenylated, it typically bears a single prenyl group at the C-2 position.

The following table summarizes the key enzymes involved in the later, diversifying stages of the biosynthesis of these pterocarpans.

EnzymeFunctionRole in Biosynthesis of:
Pterocarpan Synthase (PTS) Catalyzes the final cyclization to form the pterocarpan skeleton.This compound, Medicarpin, Maackiain, Glyceollin
Isoflavone Reductase (IFR) Reduces the isoflavone precursor.This compound, Medicarpin, Maackiain, Glyceollin
O-Methyltransferase (OMT) Adds a methyl group to a hydroxyl group.This compound, Medicarpin
Pterocarpan Prenyltransferase Adds a prenyl group to the pterocarpan skeleton.This compound, Glyceollin
Methylene-dioxy bridge forming enzyme Forms a methylenedioxy bridge.Maackiain
Hydroxylase Adds a hydroxyl group.This compound

Synthetic Methodologies for Orientanol B and Its Analogues

Strategies for Total Synthesis

The total synthesis of complex natural products like Orientanol B involves a multi-step process aimed at constructing the molecule from simpler, readily available starting materials. This approach requires meticulous planning, often beginning with a retrosynthetic analysis.

Retrosynthetic Analysis of the this compound Skeleton

Retrosynthetic analysis is a strategic planning tool in organic synthesis where the target molecule is broken down into simpler precursor molecules through a series of "imaginary" reverse reactions, known as disconnections ias.ac.inyoutube.com. For a molecule as structurally intricate as this compound, with its pterocarpan (B192222) core and defined stereocenters (specifically at the 6a and 11a positions), a comprehensive retrosynthetic analysis is paramount ontosight.ainih.gov. This process helps identify key bond formations, potential synthetic intermediates, and strategic disconnections that can lead to efficient and feasible synthetic pathways, often revealing multiple potential routes to the target molecule ias.ac.in.

Convergent and Divergent Synthetic Approaches

In the synthesis of complex molecules, chemists often employ either convergent or divergent strategies, or a combination thereof, to enhance efficiency.

Divergent Synthesis: Divergent synthesis typically starts from a common core or intermediate, from which multiple related compounds or structural variations can be generated through subsequent reactions wikipedia.orgmdpi.comnih.govbeilstein-journals.org. This strategy is particularly useful for generating libraries of analogues or for exploring different structural modifications from a shared synthetic platform.

Both convergent and divergent strategies are valuable for assembling the intricate pterocarpan framework of this compound, allowing for modular construction and flexibility in exploring structural variations.

Stereoselective Transformations in this compound Total Synthesis

This compound possesses a defined absolute stereochemistry, specifically at the 6a and 11a positions, designated as (6aR,11aR) ontosight.ainih.gov. Achieving this precise three-dimensional arrangement is a critical aspect of its total synthesis, requiring the use of stereoselective transformations. Stereoselective synthesis aims to control the formation of specific stereoisomers over others ethz.chamazon.com. Common methods employed in natural product synthesis to achieve such control include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources (e.g., amino acids, carbohydrates) ethz.ch.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction ethz.ch.

Asymmetric Catalysis: Employing chiral catalysts (e.g., metal complexes with chiral ligands) to favor the formation of one enantiomer or diastereomer ethz.chamazon.com.

Any successful total synthesis of this compound would necessitate the careful selection and application of such stereoselective reactions to establish the correct configuration at its stereogenic centers.

Partial Synthesis and Chemical Derivatization

Beyond total synthesis, modifying naturally occurring compounds or synthesizing analogues are key strategies in natural product chemistry and drug discovery.

Modification of Naturally Occurring this compound

Semisynthesis, or partial chemical synthesis, involves using compounds isolated from natural sources as starting materials to create novel derivatives wikipedia.org. If this compound can be efficiently isolated from its natural sources, such as various Erythrina species nih.govturkjps.orgresearchgate.net, semisynthetic approaches could offer a more practical route to modified compounds compared to a full total synthesis. This strategy leverages the complex molecular architecture already assembled by nature and allows for targeted chemical modifications in fewer steps, potentially leading to compounds with altered or enhanced biological properties wikipedia.org.

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to correlate specific structural features of a molecule with its biological activity rsc.orgnih.govkcl.ac.uknih.govresearchgate.netorientjchem.org. By synthesizing analogues of this compound—molecules that are structurally similar but with systematic variations—researchers can identify which parts of the molecule are essential for its observed bioactivities (e.g., antioxidant, anti-HIV, or anti-inflammatory effects) ontosight.ainih.gov. These studies can guide the design of more potent, selective, or pharmacokinetically favorable derivatives, potentially leading to new therapeutic agents.

Data Tables

Table 1: this compound - Chemical Properties

PropertyValueSource
IUPAC Name(6aR,11aR)-3-methoxy-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-9-ol ontosight.ainih.gov
Molecular FormulaC21H22O4 nih.gov
Molecular Weight338.4 g/mol nih.gov
Chemical ClassPterocarpan ontosight.ai
Stereochemistry(6aR,11aR) ontosight.ainih.gov

Table 2: Natural Sources of this compound

Plant SpeciesPart UsedNotesSource
Erythrina glauca-Isolated from nih.gov
Erythrina burttii-Isolated from nih.gov
Erythrina variegata-Isolated from nih.govturkjps.orgresearchgate.net

Compound List

this compound

Pterocarpan

Isoflavonoid (B1168493)

Phytoestrogen

(6aR,11aR)-pterocarpan

3-O-Methylcalopocarpin

(6aR,11aR)-3-methoxy-2-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-9-ol

Erythrabyssin II

Erycristin

Erybraedin A

Erybraedin B

Erybraedin D

Erybraedin E

Isoneorautenol

Sandwicensin

Orientanol A

Orientanol C

Orientanol D

Orientanol E

Orientanol F

Enzymatic and Chemoenzymatic Synthesis Approaches

Enzymatic and chemoenzymatic synthesis leverage the exquisite selectivity and catalytic power of enzymes to perform chemical transformations. Biocatalysis, the use of enzymes or whole cells to catalyze reactions, offers advantages such as high stereo-, regio-, and chemoselectivity, mild reaction conditions, and reduced environmental impact compared to many conventional chemical methods wikipedia.orgnih.gov. Chemoenzymatic synthesis integrates these biocatalytic steps with chemical transformations, allowing for the construction of complex molecules by capitalizing on the strengths of both approaches beilstein-journals.orgnih.gov.

Biocatalytic Transformations in this compound Synthesis

While specific biocatalytic routes detailing the synthesis of this compound are not extensively documented in the accessible literature, the principles of biocatalysis offer a promising avenue for its production. Enzymes involved in the biosynthesis of pterocarpans and related plant secondary metabolites in Erythrina species could potentially be harnessed for in vitro synthesis.

Key enzymatic transformations that could be relevant for constructing the this compound scaffold include:

Prenylation: The introduction of the 2-(3-methylbut-2-enyl) side chain is a critical step. Prenyltransferases, enzymes that catalyze the transfer of prenyl groups from prenyl diphosphates to acceptor molecules, are responsible for this in nature. Identifying and utilizing specific prenyltransferases active on pterocarpan precursors could enable the regioselective and stereoselective attachment of this crucial moiety ontosight.ainih.gov.

Methylation: The 3-methoxy group could be installed using O-methyltransferases (OMTs), which transfer methyl groups from S-adenosylmethionine (SAM) to hydroxyl groups. If a precursor with a hydroxyl group at the C-3 position is synthesized or isolated, an OMT could be employed for its methylation.

Oxidation/Hydroxylation: Cytochrome P450 monooxygenases (CYPs) are versatile enzymes capable of catalyzing a wide range of oxidative transformations, including hydroxylation. These enzymes could be instrumental in introducing the hydroxyl group at the C-9 position or other oxygenations required for the pterocarpan skeleton formation.

Cyclization Reactions: The formation of the characteristic pterocarpan ring system likely involves cyclization steps that could be catalyzed by specific enzymes, such as cyclases or isomerases, in the natural biosynthetic pathway. Mimicking these enzymatic cyclizations chemoenzymatically could provide efficient routes to the core structure.

Table 1: Potential Biocatalytic Transformations for Pterocarpan Synthesis (Conceptual)

Enzyme Class/TypePotential Role in Pterocarpan SynthesisExamples of TransformationsRelevance to this compound Structure
Prenyltransferases Attachment of prenyl side chainsTransfer of prenyl groups (e.g., from dimethylallyl pyrophosphate) to aromatic acceptors.Crucial for introducing the 2-(3-methylbut-2-enyl) group at the C-2 position.
O-Methyltransferases (OMTs) Methylation of hydroxyl groupsTransfer of methyl groups from SAM to hydroxyl functionalities.Potentially for installing the 3-methoxy group, assuming a 3-hydroxyl precursor is available.
Cytochrome P450s (CYPs) Hydroxylation, oxidation, epoxidationIntroducing hydroxyl groups, modifying ring systems, or catalyzing epoxidations.Could be vital for the regioselective introduction of the 9-hydroxyl group and other oxygenations on the pterocarpan skeleton.
Isomerases/Cyclases Catalyzing ring closure and structural rearrangementsFacilitating intramolecular cyclization reactions to form fused ring systems.Essential for forming the characteristic benzofuro[3,2-c]chromen core structure of pterocarpans.
Oxidoreductases Stereoselective reduction/oxidation of functional groupsReduction of ketones to alcohols, oxidation of alcohols to aldehydes/ketones.Could be employed for stereoselective functional group interconversions if specific chiral centers need to be established or modified.

Potential for Biomimetic Synthesis of this compound

Biomimetic synthesis seeks to replicate or be inspired by the natural biosynthetic pathways of complex molecules. This approach often involves identifying key enzymatic transformations or cascade reactions in nature and then designing chemical reactions that mimic these processes, aiming for similar efficiency and selectivity wikipedia.orgnih.govamazon.com. For this compound, a biomimetic strategy could involve mimicking the steps by which plants assemble the pterocarpan skeleton from simpler precursors, such as isoflavonoids or stilbenes.

The biosynthesis of pterocarpans typically involves oxidative cyclization of a 2'-hydroxyisoflavone or a related intermediate ontosight.ainih.gov. A biomimetic approach could focus on:

Mimicking Cyclization: Chemical reactions that emulate the enzymatic cyclization of prenylated precursors could be developed. This might involve acid-catalyzed cyclizations, radical-mediated cyclizations, or other cascade reactions that can efficiently assemble the fused ring system characteristic of pterocarpans. The prenyl group's presence might also facilitate certain cyclization pathways.

Enzyme-Inspired Catalysis: Utilizing synthetic catalysts that mimic the function of specific enzymes involved in pterocarpan biosynthesis. For example, metal complexes or organocatalysts could be designed to perform selective oxidations or prenylations, mirroring the action of CYPs or prenyltransferases.

Cascade Reactions: Designing multi-step synthetic sequences that occur in a single pot, mimicking the integrated nature of biosynthetic pathways. Such cascades could efficiently build the complex carbon skeleton and introduce functional groups in a controlled manner.

While no specific biomimetic synthesis of this compound has been reported, the general success of biomimetic strategies in synthesizing other complex natural products suggests its potential. This would involve detailed studies of pterocarpan biosynthesis to identify key chemical transformations that can be translated into laboratory protocols.

Biological Activities of Orientanol B: Mechanistic and Preclinical Investigations

Antimicrobial Activity Studies

Research into the antimicrobial properties of Orientanol B has primarily focused on its efficacy against specific resistant bacterial strains and its broader spectrum potential.

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentration (MIC) values for this compound against MRSA in the range of 3.13–6.25 µg/mL researchgate.net. These findings suggest that this compound could serve as a potential lead compound for the development of therapeutic agents targeting MRSA infections.

Table 1: Antimicrobial Efficacy of this compound Against MRSA

PathogenMinimum Inhibitory Concentration (MIC)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)3.13–6.25 µg/mL researchgate.net

Broader Spectrum Antimicrobial Profiling against Other Pathogenic Microorganisms

While specific data on this compound's efficacy against a wide array of other pathogenic microorganisms is limited in the provided research, its classification as an isoflavonoid (B1168493) isolated from a plant with traditional medicinal uses suggests a potential for broader antimicrobial activity. However, detailed profiling against diverse bacterial, fungal, or viral pathogens specifically for this compound is not extensively detailed in the reviewed literature.

Mechanistic Insights into Bacterial Membrane Interactions and Disruption

The structural characteristics of this compound, particularly the presence of a prenyl group, are believed to contribute to its antimicrobial activity by enhancing its lipophilicity. This increased lipophilicity is thought to facilitate its interaction with bacterial membranes . While the precise mechanisms are still under investigation, compounds with similar lipophilic properties can interact with and disrupt the integrity of bacterial cell membranes, potentially leading to cell death nih.govfrontiersin.orgfrontiersin.org. Such interactions can involve pore formation or general destabilization of the lipid bilayer.

Anti-Inflammatory Properties and Cellular Pathways

Investigations into the anti-inflammatory potential of this compound are less detailed in the provided research snippets compared to its antimicrobial activities. The available information does not directly attribute specific in vitro modulation of inflammatory mediators or detailed cellular pathway inhibition to this compound itself.

In Vitro Studies on Inflammatory Mediators and Cytokines

Direct in vitro studies detailing the specific effects of this compound on inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1 beta (IL-1β) were not found in the provided search results. While other plant extracts and compounds have demonstrated such activities nih.govmdpi.commdpi.comnih.govacademicjournals.org, direct attribution to this compound is absent in the reviewed literature.

Cellular Targets and Signaling Pathways Involved in Anti-Inflammatory Effects

Similarly, specific cellular targets or signaling pathways, such as NF-κB or MAPK pathways, that are directly modulated by this compound in its anti-inflammatory capacity were not identified in the provided research summaries. While related compounds and plant extracts have been shown to influence these pathways nih.govmdpi.commdpi.commdpi.comscielo.brscientificarchives.comfrontiersin.orgdovepress.com, direct evidence linking these mechanisms to this compound is not present in the reviewed material.

Antioxidant Efficacy and Radical Scavenging Activities

The potential of this compound to combat oxidative stress has been a subject of investigation, with studies exploring its capacity to neutralize free radicals and protect cells from oxidative damage.

In Vitro Assays for Antioxidant Capacity

In vitro assays are fundamental in evaluating the intrinsic antioxidant potential of a compound. While this compound is recognized for its potential antioxidant properties ontosight.ai, specific quantitative data from widely used assays such as the DPPH (2,2-diphenyl-2-picrylhydrazyl) radical scavenging assay or the FRAP (Ferric Reducing Antioxidant Power) assay for this compound are not extensively detailed in the provided literature snippets. These assays typically measure a compound's ability to donate electrons or hydrogen atoms to stabilize free radicals, or its capacity to reduce ferric ions to ferrous ions, respectively. Studies involving related pterocarpans or other plant extracts have demonstrated significant antioxidant activities in these assays, often correlating with their phenolic content biorxiv.orgnih.govcropj.comnih.gov. However, direct comparative quantitative data for this compound across these standard in vitro antioxidant assays are limited in the current scope of information.

Cellular Antioxidant Mechanisms

Beyond in vitro chemical assays, understanding how this compound functions within a cellular environment is crucial. Compounds with antioxidant properties can exert their effects through various cellular mechanisms, including the direct scavenging of reactive oxygen species (ROS) or by modulating cellular antioxidant defense systems. The Nrf2 pathway, a critical regulator of cellular antioxidant and detoxification genes, is a key player in cellular defense against oxidative stress frontiersin.orgmdpi.commdpi.com. While this compound is noted for its potential to protect cells from free radical damage ontosight.ai, the specific cellular antioxidant mechanisms, such as its direct impact on ROS levels or its modulation of key antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) or the Nrf2 signaling pathway, are not explicitly detailed in the available research snippets.

Investigations into Anti-HIV Activity

The potential of natural compounds to inhibit viral replication has been a significant area of research. For this compound, investigations into its anti-HIV activity have been noted, though direct mechanistic studies are limited.

In Vitro Inhibition of Viral Replication or Enzymes

While some literature has cited this compound in connection with HIV-1 protease dntb.gov.ua, comprehensive in vitro studies detailing its direct efficacy in inhibiting HIV replication or specific viral enzymes like reverse transcriptase are not prominently featured in the provided excerpts. The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) represents a key strategy in HIV treatment nih.gov, and other natural compounds have been explored for their ability to interfere with viral replication cycles nih.gov. However, specific quantitative data (e.g., EC50 or IC50 values) for this compound's antiviral activity against HIV are not available within the reviewed snippets.

Molecular Interactions in Potential Anticancer Mechanisms

The exploration of this compound's role in potential anticancer mechanisms often involves understanding its interactions with cellular targets relevant to cancer progression.

Receptor Binding Studies (e.g., Estrogen Receptor Docking)

Molecular docking studies are employed to predict how a compound might interact with specific biological targets, such as receptors involved in cancer pathways. This compound has been investigated in molecular docking studies against the Estrogen Receptor 1 (ESR1) niscpr.res.in. These studies aim to elucidate potential binding affinities and modes of interaction. In one such investigation, this compound was among several phytochemicals from E. variegata evaluated for their potential against conditions associated with hormonal pathways niscpr.res.in. The molecular docking analysis indicated that this compound could interact with ESR1, with binding affinities reported in the range of -9 to -9.9 kcal/mol niscpr.res.in. These findings suggest a potential for this compound to engage with the estrogen receptor, a target often implicated in various cancers, particularly breast cancer phcogj.comnih.govbioinformation.netnih.govnih.govamherst.edu.

Cell-Based Assays for Antiproliferative Effects

The evaluation of a compound's antiproliferative capacity is a cornerstone of preclinical cancer research. This involves assessing its ability to inhibit the growth or induce the death of various cell lines. Studies involving pterocarpans, a class of compounds to which this compound belongs, have demonstrated significant antiproliferative activity against different cancer cell lines.

Research has identified this compound and related pterocarpans, such as Orientanol C, from the roots of Erythrina orientalis and Erythrina addisoniae researchgate.netnih.govresearchgate.net. Investigations into the cytotoxic and growth-inhibitory effects of these compounds have been conducted using various cancer cell lines. For instance, studies evaluating isolates from Erythrina abyssinica, which included pterocarpans, assessed their growth inhibition on breast cancer cell lines such as MCF7, tamoxifen-resistant MCF7 (MCF7/TAMR), adriamycin-resistant MCF7 (MCF7/ADR), and MDA-MB-231. Compounds exhibiting protein tyrosine phosphatase-1B (PTP1B) inhibitory activity, within a range of IC50 values from 4.2±0.2 to 19.3±0.3 μM, also demonstrated strong cytotoxic activity with IC50 values ranging from 5.6±0.7 to 28.0±0.2 μM researchgate.net.

Furthermore, related pterocarpans have shown varying degrees of antiproliferative effects. Calopocarpin, cristacarpin, orientanol C, and isoneorautenol, isolated from Erythrina addisoniae, exhibited weak to moderate toxicity in H4IIE hepatoma cells, with EC50 values greater than 25 μM. In contrast, neorautenol (B600611) and phaseollin (B1679764), also from the same source, displayed toxicity in the lower micromolar range, with EC50 values of 1 μM and 1.5 μM, respectively nih.gov. While specific IC50 values for this compound across a broad panel of cell lines are not comprehensively detailed in the reviewed literature, its isolation alongside compounds with documented antiproliferative activities suggests its potential in this area researchgate.netresearchgate.net.

Table 1: Antiproliferative Activity of this compound and Related Pterocarpans

CompoundCell Line(s) TestedActivity MetricValueReference
This compoundMCF7, MCF7/TAMR, MCF7/ADR, MDA-MB-231 (evaluated)Cytotoxic ActivityIC50: 5.6-28.0 μM (as part of a group) researchgate.net
Orientanol CH4IIE hepatoma cellsToxicityEC50 > 25 μM nih.gov
NeorautenolH4IIE hepatoma cellsToxicityEC50: 1.0 μM nih.gov
PhaseollinH4IIE hepatoma cellsToxicityEC50: 1.5 μM nih.gov
CalopocarpinH4IIE hepatoma cellsToxicityEC50 > 25 μM nih.gov
CristacarpinH4IIE hepatoma cellsToxicityEC50 > 25 μM nih.gov
IsoneorautenolH4IIE hepatoma cellsToxicityEC50 > 25 μM nih.gov

Note: Values for this compound are presented as a range for a group of compounds evaluated for PTP1B inhibitory activity, which also showed cytotoxic effects. Direct IC50 for this compound alone is not specified in this context.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical cellular process that can be triggered by various stimuli, including cytotoxic compounds. The modulation of apoptotic pathways by natural products is a key area of research for developing new therapeutic agents. Studies on related pterocarpans suggest that this compound may also influence these pathways.

Research on phaseollin and neorautenol, which are structurally similar to this compound, has indicated their ability to induce apoptotic cell death. These compounds were observed to increase caspase 3/7 activity and promote nuclear fragmentation, which are recognized hallmarks of apoptosis nih.gov. Furthermore, these pterocarpans were found to inhibit the activation of ERK kinase (p44/p42), a mitogen-activated protein kinase associated with cell proliferation, suggesting a dual mechanism of action involving both antiproliferative and pro-apoptotic effects nih.gov.

The Bcl-2 protein family plays a pivotal role in regulating the intrinsic pathway of apoptosis, primarily by controlling mitochondrial outer membrane permeabilization (MOMP) frontiersin.orgemory.eduunc.edu. This pathway is initiated by intracellular stress signals, leading to the release of pro-apoptotic factors like cytochrome c from mitochondria, which subsequently activates caspases frontiersin.orgunc.eduabeomics.com. The balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) of this family is crucial in determining cell fate emory.eduuv.esmdpi.com. An increased ratio of pro-apoptotic to anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, often favors apoptosis mdpi.comnih.govresearchgate.net. Studies on other natural compounds have shown that they can induce apoptosis by modulating these Bcl-2 family proteins, either by increasing Bax expression or decreasing Bcl-2 expression, thereby tipping the balance towards cell death nih.govresearchgate.net. Caspase activation, particularly of effector caspases like caspase-3 and -7, is a downstream event in this cascade, leading to the dismantling of cellular components frontiersin.orgabeomics.com. While direct evidence specifically detailing this compound's interaction with individual apoptotic proteins or specific caspase activation levels is limited in the current literature, the observed effects of closely related pterocarpans strongly suggest its potential to modulate these pathways.

Structure Activity Relationship Sar Studies of Orientanol B and Its Analogues

Identification of Key Pharmacophoric Features for Biological Activitydntb.gov.uajapsonline.comtandfonline.com

Research into prenylated flavonoids has revealed several critical structural elements that dictate their biological potency.

Role of the Prenyl Side Chain in Lipophilicity and Membrane Interactionmdpi.comresearchgate.net

The presence of a prenyl side chain is consistently linked to enhanced bioactivity, including antimicrobial effects nih.govnih.gov. This lipophilic moiety is hypothesized to increase a molecule's ability to penetrate microbial membranes nih.gov. The prenyl group contributes to increased lipophilicity, which in turn enhances affinity with cell membranes nih.gov. Studies comparing diterpenylated versus monoterpenylated compounds suggest that greater lipophilicity, conferred by longer prenyl chains, can lead to higher activity, such as against Methicillin-Resistant Staphylococcus aureus (MRSA), due to improved membrane interaction capabilities . While prenylation generally boosts bioactivity, it has also been noted that it can potentially decrease bioavailability and plasma absorption nih.gov. The interaction of lipophilic groups with biological membranes is a fundamental aspect of cellular function and drug targeting nih.govrsc.org.

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Activityijpsjournal.comresearchgate.netnih.gov

Substitutions with hydroxyl (OH) and methoxy (OCH₃) groups significantly modulate the biological activity of prenylated flavonoids. Generally, the presence of a hydroxyl group on the same aromatic ring as the prenyl moiety can increase antimicrobial activity. However, methoxylation of such a hydroxyl group often attenuates this activity nih.gov. Conversely, hydroxyl groups at specific positions, such as positions 5 and 7 in ring A and position 4' in ring B of the isoflavonoid (B1168493) skeleton, have been associated with lower Minimum Inhibitory Concentrations (MICs), indicating increased antibacterial potency nih.govijpsjournal.com. The effect of methoxylation is context-dependent; while it can sometimes reduce activity, it can also enhance it in certain positions or molecular architectures researchgate.netnih.gov. For instance, methoxy substituents can influence optoelectronic properties by altering molecular polarity, which may affect biological interactions mhmedical.com.

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining biological activity researchgate.netresearchgate.netcsic.esnih.gov. Natural products, including many flavonoids, are often biosynthesized in an enantiomerically pure fashion, and their specific stereochemical configuration is critical for their interaction with biological targets researchgate.netnih.gov. Differences in stereochemistry can lead to significant variations in biological efficacy, potentially due to stereoselective uptake by cellular transport systems or differential binding to target molecules researchgate.netnih.gov. For example, altered stereochemistry has been shown to enhance the effectiveness of certain anticancer agents researchgate.net. Molecular modeling studies can elucidate the structural and stereochemical requirements for optimal interaction with biological targets researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modelingmdpi.com

QSAR modeling provides a mathematical framework to correlate the physicochemical properties (descriptors) of chemical compounds with their biological activities mdpi.com. This approach is valuable for predicting the activity of new compounds and for understanding the molecular basis of observed effects.

Predictive Models for Antimicrobial Activity

QSAR models have been successfully developed to predict the antimicrobial activity of prenylated (iso)flavonoids ijpsjournal.comresearchgate.net. For example, a QSAR model developed for anti-MRSA activity demonstrated good predictive power, with R²adj values around 0.61 and Q² values exceeding 0.57 for cross-validation and 0.75 for testing researchgate.net. Such models can predict activity levels and identify key molecular properties influencing efficacy, such as formal charge, hydrophobic volume, and hydrogen-bonding capabilities researchgate.net. Pace regression has also been employed to quantitatively predict MIC values, achieving validated results with R² of 0.778 and Q² of 0.727 ijpsjournal.com. These computational approaches, including artificial-based QSAR models, are instrumental in screening large compound libraries and identifying promising candidates for antimicrobial drug discovery.

Correlation of Physicochemical Descriptors with Biological Outcomes

QSAR models establish relationships between measurable physicochemical properties and biological outcomes mdpi.com. Descriptors such as CrippenLogP, which quantifies lipophilicity, are crucial as they influence a compound's solubility and distribution within biological systems nih.gov. Higher lipophilicity, indicated by a higher CrippenLogP, is often correlated with increased inhibitory activity, likely due to better membrane penetration nih.gov. QSAR analyses highlight the importance of structural features like the degree and position of prenylation, as well as the presence and location of hydroxyl groups, in determining antimicrobial activity ijpsjournal.com. Physicochemical descriptors are fundamental to understanding drug properties like lipophilicity and solubility, which in turn affect absorption and bioavailability. While traditional QSAR methods are valuable, combining them with similarity approaches can provide a more comprehensive understanding by accounting for both physicochemical properties and structural features.

Compound List:

Acivicin

3-Br-Acivicin (3-BA)

Alpumisoflavone (5)

Anacardic acid

Baicalin

Caffeic acid

Cajanin stilbene (B7821643) acid

Colistin

Cinnamic acid

Cristacarpin (6)

Demethoxycurcumin

Esculetin

Erybraedin A (1)

Erycristagallin

Erylatissin G

Eryvarin W

-gingerol

Glucoside conjugates

Isolupalbigenin

Isoflavonoids

Isoneorautenol

Malabaricone A

Malabaricone B

Methoxy-substitutions

p-coumaric acid

Piceatannol

Phaseollidin (2)

Pterostilbene

Prenyl costarone

Resveratrol

Scopoletin

Sigmacidins C

Sigmacidins D

Stigmasterol

3-hydroxy-5-methoxystilbene

Tripteryols A

Tripteryols B

Umbelliferone

Vitexin

β-Sitosterol

Analog Synthesis and Biological Evaluation for SAR Elucidation

The synthesis of pterocarpan (B192222) analogues allows for the exploration of SAR by introducing specific structural modifications and assessing their influence on biological targets. While extensive SAR studies focusing exclusively on synthesized Orientanol B analogues are not widely detailed in the reviewed literature, broader investigations into pterocarpan derivatives have revealed critical insights into their bioactive potential.

Synthetic efforts in the pterocarpan field have yielded compounds with notable biological activities, including antiproliferative and antimicrobial effects. For instance, research has led to the development of synthetic pterocarpanquinones and analogues such as LQB-118 and LQB-223. LQB-118 demonstrated anti-cancer activity against leukemia and prostate cancer cell lines, as well as antileishmanial properties in vivo. LQB-223, a 5-carba-11-aza-pterocarpan, and its structural analogues exhibited potent antiproliferative effects against leukemia and breast cancer cell lines brazmedchem.org. These examples underscore the potential of modifying the pterocarpan core structure to enhance specific biological activities.

Enzyme inhibition studies have also provided valuable SAR data for pterocarpans. For example, investigations into monoamine oxidase (MAO) inhibition have identified specific structural requirements for potent and selective activity.

Table 1: Pterocarpan Analogues and their Monoamine Oxidase (MAO) Inhibitory Activity

Compound NameTargetIC50 (µM)Selectivity Index (SI)Reference
Pannorin (1)MAO-A1.734> 23.07 (vs MAO-B) researchgate.net
Medicarpin (B1676140) (8)MAO-B0.45Not specified researchgate.net
Homopterocarpin (13)MAO-B0.72Not specified researchgate.net
LQB-223 analogueMAO-A6.02Not specified researchgate.net
LQB-223 analogueMAO-B2.94Not specified researchgate.net

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. SI is calculated as the ratio of IC50 for the less potent isoform to the IC50 for the more potent isoform.

Analytical Methodologies for Orientanol B Research

Chromatographic Techniques for Analysis and Quantification

Chromatographic techniques are fundamental for separating complex mixtures and quantifying individual components like Orientanol B.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for natural products such as this compound advancechemjournal.com. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For this compound, HPLC is instrumental in assessing its purity and quantifying its content in extracts or synthesized samples.

Typical HPLC analyses for compounds like this compound often involve reversed-phase chromatography, commonly utilizing a C18 stationary phase google.compensoft.net. The mobile phase is usually a gradient or isocratic mixture of water (often with a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) google.compensoft.net. Detection is frequently performed using UV-Vis spectroscopy, leveraging the chromophores present in the this compound molecule advancechemjournal.comgoogle.com. Parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength are optimized to achieve robust separation and accurate quantification google.compensoft.net.

Gas Chromatography (GC) for Volatile Metabolite Analysis (if applicable)

Gas Chromatography (GC) is primarily employed for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition azolifesciences.comresearchgate.netmdpi.com. Given this compound's molecular structure (C21H22O4, molecular weight 338.4 g/mol ), it is not considered a volatile compound under standard GC conditions ontosight.ainih.gov. Therefore, GC is generally not the primary method for the direct analysis of this compound itself.

However, GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile metabolites produced by organisms or derived from natural products azolifesciences.comresearchgate.netnih.gov. If this compound were to undergo metabolic transformation into volatile compounds, GC-MS would be the method of choice for their analysis and identification azolifesciences.comnih.gov. The "gold standard" for analyzing volatile organic compounds (VOCs), GC-MS separates compounds based on their boiling points and chemical properties before detection and identification by mass spectrometry researchgate.net.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase fagg.beshimadzu.com. SFC offers several advantages over traditional HPLC, including faster analysis times, higher separation efficiencies, and unique selectivity, making it valuable for challenging separations fagg.beshimadzu.comchromatographyonline.comamericanpharmaceuticalreview.com.

SFC can be particularly effective for compounds that are difficult to separate using HPLC or GC, due to its tunable solvent strength and unique interactions with stationary phases fagg.bechromatographyonline.comamericanpharmaceuticalreview.comnacalai.com. The mobile phase density and solvating power can be manipulated by adjusting temperature and pressure, allowing for fine-tuning of retention and selectivity fagg.beamericanpharmaceuticalreview.com. SFC is also known for its "green" credentials, as CO2 is less toxic and easier to remove than many organic solvents used in HPLC shimadzu.com. While specific SFC conditions for this compound are not detailed in the provided literature, its application for complex natural product mixtures is well-established, offering complementary selectivity to HPLC americanpharmaceuticalreview.comnacalai.com.

Mass Spectrometry-Based Analytical Approaches

Mass Spectrometry (MS) is indispensable for determining the molecular weight and structural information of compounds, often used in conjunction with chromatographic separation techniques.

LC-MS/MS for Metabolite Profiling and Dereplication

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for metabolite profiling and dereplication in natural product research nih.govmdpi.comnih.govresearchgate.net. LC-MS/MS combines the separation power of HPLC with the identification capabilities of mass spectrometry.

In LC-MS/MS, compounds separated by HPLC are sequentially analyzed by two mass spectrometers. The first mass spectrometer (MS1) selects a precursor ion of interest, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by a second mass spectrometer (MS2), generating a characteristic MS/MS spectrum nih.govmdpi.com. This fragmentation pattern provides structural information that aids in the identification and confirmation of compounds, including this compound. The process of dereplication, which involves identifying known compounds to avoid redundant research efforts, is significantly enhanced by LC-MS/MS by comparing experimental MS/MS spectra against spectral libraries nih.govmdpi.comnih.gov.

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is critical for obtaining highly accurate mass measurements of ions, enabling the determination of elemental composition and differentiation of compounds with very similar nominal masses azolifesciences.combioanalysis-zone.comthermofisher.com. HRMS instruments can measure the mass-to-charge ratio (m/z) to several decimal places, providing "exact masses" rather than nominal masses bioanalysis-zone.comthermofisher.com.

The precise mass measurement capability of HRMS is vital for unambiguously identifying compounds like this compound. For example, this compound has an exact mass of 338.15180918 Da nih.gov. By accurately measuring this value, researchers can confidently propose or confirm its molecular formula (C21H22O4) and distinguish it from other compounds with the same nominal mass but different elemental compositions nih.govbioanalysis-zone.comthermofisher.com. The resolving power of the mass spectrometer, often expressed in ppm (parts per million) error, dictates its ability to separate ions with very close m/z values, which is crucial for analyzing complex mixtures and ensuring the purity of the measured analyte thermofisher.comwaters.comrsc.org. Techniques like Orbitrap mass analyzers are known for their high resolution and accuracy, making them powerful tools for this purpose thermofisher.comrsc.org.

Compound List:

this compound

Pterocarpan (B192222)

Isoflavonoid (B1168493)

C21H22O4

C18 (Chromatographic column phase)

Acetonitrile

Methanol

CO2 (Carbon Dioxide)

Cysteine

Benzamide

Carbaryl

Amphotericin B

Natamycin

Caspofungin

Micafungin

Itraconazole

Voriconazole

Indole

Isoprene

Methane

Carbon monoxide

n-hexane

n-hexadecane

FAME (Fatty Acid Methyl Esters)

3-aminobutanol

(R)-α-methyl-2-naphthalene acetyl chloride

2-aminobutyric acid

Ethanol

Ethanal

Pharmacokinetic and Pharmacodynamic Pk/pd Investigations of Orientanol B in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

In Vitro Metabolic Stability and Metabolite Identification: Specific studies detailing the in vitro metabolic stability and identification of metabolites for Orientanol B in animal models were not identified in the search results. General methods for metabolite identification in drug discovery are known, utilizing techniques like high-resolution mass spectrometry evotec.commdpi.comchemrxiv.org.

Plasma Concentration Profiles and Half-Life Determination in Animal Models: No specific data regarding plasma concentration profiles, Cmax, Tmax, or half-life determination for this compound in animal models were found. Key pharmacokinetic parameters such as Cmax, Tmax, and AUC are standard in such studies europa.euufl.eduresearchgate.netgardp.org.

Tissue Distribution Studies in Animal Models: Specific studies on the tissue distribution of this compound in animal models were not identified. General research indicates that compounds can distribute to various tissues, with organ-specific accumulation being a critical factor in their effects frontiersin.orgnih.govdovepress.com.

Pharmacodynamic Endpoints in Animal Models

Biomarker Modulation in Response to this compound Administration (e.g., inflammatory markers, bacterial load in infection models): While this compound has shown in vitro antimicrobial activity researchgate.netirjponline.orgmdpi.com, specific data on its impact on biomarkers like inflammatory markers (e.g., cytokines such as TNF-α, IL-1β, IL-6) or bacterial load in preclinical infection models were not found. General studies highlight the role of cytokines in inflammatory processes and their measurement in animal models nih.govnih.govbmrat.orgresearchgate.netfrontiersin.org.

In Vitro PK/PD Modeling

No specific in vitro PK/PD modeling studies directly involving this compound were identified in the search results. Established principles for developing in vitro PK/PD models to predict drug efficacy are available plos.orgmathworks.comscienceopen.commdpi.com.

Due to the lack of specific research findings and data for this compound in the requested PK/PD areas within the provided search results, it is not possible to generate the detailed article with the required data tables.

Compound List:

this compound

In Vitro PK/PD Modeling

Predicting Exposure-Response Relationships from In Vitro Data

The accurate prediction of exposure-response relationships is a cornerstone of preclinical drug development, enabling the translation of in vitro findings into potential in vivo efficacy and safety profiles. This process involves leveraging in vitro measurements of a compound's potency and its pharmacokinetic (PK) properties to forecast the concentration range required to elicit a desired biological effect. By understanding these relationships early, researchers can make informed decisions regarding compound selection and optimize the design of subsequent preclinical and clinical studies.

Key In Vitro Parameters and Their Role

In vitro studies are essential for characterizing the intrinsic pharmacological activity of a compound like this compound. These assays typically involve exposing biological systems, ranging from purified enzymes and receptors to cell lines, to varying concentrations of the compound to quantify its potency and mechanism of action.

Potency Metrics: Crucial parameters derived from these studies include the half-maximal inhibitory concentration (IC50) for inhibitory compounds, the half-maximal effective concentration (EC50) for compounds that activate or modulate a target, and the inhibition constant (Ki). These values represent the concentration of this compound needed to achieve 50% of its maximal inhibitory or effective response, respectively patsnap.comwikipedia.orggraphpad.com. A lower IC50 or EC50 signifies higher potency, indicating that a lower concentration is required for a significant effect.

Cell-Based Assays: Beyond direct target interaction, cell-based assays evaluate the compound's impact on cellular processes such as proliferation, viability, or specific signaling pathways. Metrics like the GI50 (concentration causing 50% growth inhibition) are commonly employed in these assessments, providing a more integrated view of the compound's activity within a cellular context graphpad.com. These in vitro potency values serve as the foundational data for predicting the concentration range likely to be associated with a therapeutic outcome.

Methodologies for Prediction

The extrapolation of in vitro potency data to predict in vivo exposure-response relationships is achieved through integrating these measurements with pharmacokinetic (PK) parameters, often derived from in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. This approach is broadly termed in vitro to in vivo extrapolation (IVIVE) mdpi.com.

Exposure-Response Modeling: In vitro potency metrics (IC50, EC50) are used to estimate the free drug concentration required for a specific biological effect. For instance, achieving 50% target inhibition would necessitate a free drug concentration at or above the compound's IC50.

Protein Binding Correction: A significant factor influencing drug exposure is plasma protein binding. In vitro studies measure the fraction of a drug bound to plasma proteins, as only the unbound (free) fraction is generally considered pharmacologically active nih.govxenotech.com. If this compound exhibits high protein binding (e.g., >95%), the total systemic concentration would need to be substantially higher than the free concentration predicted to be efficacious. The relationship can be approximated as: Total Concentration = Free Concentration / (1 - Fraction Bound).

PK/PD Modeling and IVIVE: Advanced modeling techniques, such as physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling, integrate in vitro data (potency, ADME properties) with physiological information. These models simulate how different doses translate into plasma concentrations and, subsequently, into predicted target engagement or pharmacological effects over time frontiersin.orgcapes.gov.br. In vitro metabolic stability data can also inform predictions about the compound's in vivo half-life and potential dosing frequency. The correlation between in vitro potency and in vivo efficacy is a key area of research, aiming to increase confidence in human dose prediction and trial design nih.govnih.gov.

Illustrative Data and Findings

To illustrate the process, consider hypothetical in vitro data for this compound, which would be used to predict its exposure-response relationship:

Hypothetical Target A Inhibition: An IC50 of 25 nM was determined for this compound's inhibition of Target A in a cell-free assay.

Hypothetical Target B Activation: An EC50 of 100 nM was measured for this compound's activation of Target B in a cell-based assay.

Hypothetical Cell Viability Assay: A GI50 of 1.2 µM was observed for this compound's inhibition of cancer cell line proliferation.

Hypothetical Plasma Protein Binding: In vitro studies indicated that this compound is highly bound to plasma proteins, with a fraction unbound (fu) of 0.04 (i.e., 96% bound).

Based on this illustrative data, to achieve a free concentration of 25 nM (the IC50 for Target A), the total plasma concentration of this compound would need to be approximately 625 nM (25 nM / 0.04). This calculation highlights how in vitro potency and protein binding data are combined to estimate the systemic exposure levels required for potential therapeutic activity.

Data Table: Illustrative In Vitro Parameters for Exposure-Response Prediction

The following table presents representative in vitro data points that would be utilized in predicting the exposure-response relationships for a compound like this compound. This data serves as a basis for modeling and forecasting potential in vivo outcomes.

Assay/Target/PropertyMetricValueUnitsReference System/Cell LineNotes
Target A InhibitionIC5025nMPurified Target APotency of inhibition against Target A
Target B ActivationEC50100nMCell Line XYZConcentration for 50% maximal activation of Target B
Cell Line ABC GrowthGI501.2µMCancer Cell Line ABCConcentration for 50% growth inhibition
Plasma Protein Bindingfu0.04Human PlasmaFraction unbound, indicating high protein binding (96% bound)

Compound List

this compound

Future Research Directions and Applications of Orientanol B Research

Exploration of Undiscovered Biological Activities and Mechanisms

While initial studies have hinted at the potential of Orientanol B, a comprehensive understanding of its biological activities and the underlying mechanisms remains largely to be explored. researchgate.net Future research will likely focus on screening this compound against a wider array of biological targets. This could uncover novel therapeutic applications beyond its currently suggested properties. Investigating its mechanism of action at a molecular level is crucial to understanding how it exerts its effects and to identify potential pathways for drug development.

Development of Advanced Synthetic Strategies for this compound and Complex Analogues

The natural availability of this compound can be limited, making chemical synthesis a vital area of research. rroij.com The development of advanced synthetic strategies is essential for producing this compound in sufficient quantities for extensive biological evaluation. rroij.comnumberanalytics.com Furthermore, these synthetic routes can be adapted to create complex analogues of this compound. rroij.com The synthesis of such analogues allows for the exploration of structure-activity relationships (SAR), which is fundamental to optimizing the compound's potency, selectivity, and pharmacokinetic properties. rroij.com Modern synthetic techniques like total synthesis, semisynthesis, and serial reactions are being employed to efficiently generate these complex molecules. rroij.comengineering.org.cn

Investigation of this compound in Combination Therapies (e.g., with established antimicrobial agents)

A promising area of future research is the investigation of this compound in combination with established drugs, particularly antimicrobial agents. nih.govfrontiersin.org This approach, known as combination therapy, can enhance the efficacy of existing treatments, overcome drug resistance, and potentially reduce required dosages, thereby minimizing side effects. nih.govmdpi.com For instance, combining this compound with conventional antibiotics could lead to synergistic effects against multi-drug resistant bacteria. nih.govfrontiersin.org Research in this area would involve in vitro and in vivo studies to assess the synergistic, additive, or antagonistic interactions between this compound and other therapeutic agents. frontiersin.org

Leveraging this compound as a Scaffold for Rational Drug Design

The core chemical structure of this compound can serve as a "scaffold" for the rational design of new drugs. nih.govresearchgate.net In rational drug design, the three-dimensional structure of a biological target is used to design molecules that can bind to it with high affinity and specificity. core.ac.ukscitechnol.com By understanding the SAR of this compound, medicinal chemists can modify its structure to create novel compounds with improved therapeutic profiles. researchgate.net This process, often aided by computational modeling, allows for the targeted development of drug candidates with enhanced efficacy and reduced off-target effects. core.ac.ukslideshare.net

Biotechnological Approaches for Enhanced Production (e.g., metabolic engineering of plant cell cultures or microorganisms)

To overcome the limitations of chemical synthesis and natural extraction, biotechnological methods for producing this compound are being explored. consensus.app Metabolic engineering of plant cell cultures or microorganisms offers a sustainable and potentially high-yield production platform. nih.govnih.gov This involves genetically modifying organisms to optimize the metabolic pathways responsible for synthesizing this compound. frontiersin.org Such approaches could lead to the cost-effective and scalable production of this compound and its analogues, facilitating further research and eventual clinical application. consensus.appnih.gov

Advanced Analytical Techniques for Comprehensive Profiling of this compound and its Metabolites

A thorough understanding of how this compound is absorbed, distributed, metabolized, and excreted (ADME) in the body is critical for its development as a therapeutic agent. Advanced analytical techniques are essential for the comprehensive profiling of this compound and its metabolites in biological samples. criver.comnih.gov Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. criver.comnih.govresearchgate.net These methods enable the sensitive and selective detection and quantification of the parent compound and its metabolic products, providing crucial data for pharmacokinetic and pharmacodynamic studies. nih.govethz.ch

Q & A

Q. What are the essential spectroscopic and analytical techniques for characterizing Orientanol B’s structural identity?

To confirm the identity and purity of this compound, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) signals to verify stereochemistry and functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₄O₇ for Orientanol A, a related compound) .
  • X-ray Crystallography : Resolve absolute configuration, if crystals are obtainable. Full crystallographic data (e.g., bond lengths, angles) should be deposited in the Cambridge Crystallographic Data Centre (CCDC) .
  • Elemental Analysis : Validate composition (e.g., %C, %H) with ≤0.3% deviation from theoretical values .

Q. Example Table: Key Characterization Data

TechniqueParameters/OutputReference Standard
¹H NMR (500 MHz)δ 6.82 (s, 1H, aromatic), δ 3.45 (m, 1H, OH)Compare to Orientanol A
HRMS (ESI+)[M+Na]⁺ m/z 411.152 (calc. 411.142 for C₂₁H₂₄O₇Na)Theoretical formula
X-rayCCDC deposit number, bond angles (e.g., 109.5°)CCDC guidelines

Q. What protocols are recommended for isolating this compound from natural sources?

  • Extraction : Use polar solvents (e.g., methanol, ethanol) under reflux. Validate solvent choice via preliminary phytochemical screening.
  • Chromatography : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate). Monitor fractions via TLC (Rf ~0.3 under UV 254 nm) .
  • Purity Assessment : Confirm homogeneity using HPLC (≥98% purity, C18 column, 1.0 mL/min flow rate) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological discrepancies often arise from:

  • Experimental Variables : Differences in cell lines (e.g., HepG2 vs. HeLa), solvent carriers (DMSO vs. ethanol), or dosage ranges.
  • Validation : Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) and cross-validate with orthogonal assays (e.g., apoptosis markers alongside viability assays) .
  • Statistical Rigor : Use multivariate analysis to isolate confounding factors (e.g., batch-to-batch compound variability) .

Q. What strategies optimize the purification of this compound when traditional chromatography yields low recovery?

  • Solvent System Refinement : Test alternative gradients (e.g., chloroform:methanol for polar impurities) .
  • Coupled Techniques : Combine countercurrent chromatography (CCC) with preparative HPLC to resolve co-eluting compounds .
  • Crystallization Screening : Explore solvent pairs (e.g., ethyl acetate/n-hexane) at varying temperatures to enhance crystal yield .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2). Validate with mutagenesis studies .
  • QSAR Analysis : Correlate structural motifs (e.g., hydroxyl groups) with bioactivity using regression models .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of binding poses .

Q. What methodologies validate the stability of this compound under varying storage conditions?

  • Accelerated Degradation Studies : Expose samples to heat (40°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC .
  • Mass Balance Analysis : Quantify parent compound and degradation products (e.g., oxidation byproducts) using LC-MS .

Data Interpretation & Reproducibility

Q. How should researchers validate structural identity when elemental analysis conflicts with spectroscopic data?

  • Re-examine Purity : Confirm absence of co-crystallized solvents or salts via TGA/DSC .
  • Cross-validate Techniques : Compare HRMS isotopic patterns with theoretical values and re-run NMR under deuterated solvents .
  • Synthesize Derivatives : Prepare acetylated or methylated analogs to confirm functional group assignments .

Q. What frameworks ensure reproducibility in pharmacological studies of this compound?

  • Pre-registration : Document protocols on platforms like OSF (e.g., cell culture conditions, endpoint assays) .
  • Blinded Analysis : Assign independent researchers to analyze data to reduce bias .
  • Open Data : Share raw spectra, crystallographic files, and assay datasets via repositories like Zenodo .

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Orientanol B
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.